Increased Lipophilicity (LogP) Relative to Unsubstituted Morpholine‑3‑carboxylic Acid
The 3‑ethyl substituent on 3‑ethylmorpholine‑3‑carboxylic acid confers a measurable increase in lipophilicity compared to the parent morpholine‑3‑carboxylic acid. While morpholine‑3‑carboxylic acid exhibits a calculated XLogP3‑AA of approximately ‑3.0 (estimated from analogous morpholine derivatives) [1], the 3‑ethyl analog displays a computed LogP of ‑0.30 [2]. This ~2.7‑unit shift toward higher lipophilicity is significant and suggests improved passive membrane permeability—a critical parameter in drug discovery campaigns.
| Evidence Dimension | Lipophilicity (LogP) |
|---|---|
| Target Compound Data | LogP = -0.30 |
| Comparator Or Baseline | Morpholine-3-carboxylic acid (estimated XLogP3-AA ≈ -3.0) |
| Quantified Difference | ~2.7 log units more lipophilic |
| Conditions | Calculated physicochemical properties; LogP from Chemsrc [2], baseline from PubChem XLogP3-AA for morpholine-3-carboxylic acid [1] |
Why This Matters
Higher lipophilicity directly correlates with enhanced membrane permeability, which is a key driver of oral bioavailability and cellular uptake in lead optimization programs.
- [1] PubChem. Morpholine-3-carboxylic acid. CID 3340152. Available at: https://pubchem.ncbi.nlm.nih.gov/compound/3340152 (accessed 2025). View Source
- [2] Chemsrc. 3-Ethylmorpholine-3-carboxylic acid. CAS 1519210-56-0. Available at: https://m.chemsrc.com/baike/1556982.html (accessed 2025). View Source
